molecular formula C5H4ClN3O3 B009752 1-Methyl-4-nitro-1H-imidazole-2-carbonyl chloride CAS No. 109012-46-6

1-Methyl-4-nitro-1H-imidazole-2-carbonyl chloride

Cat. No. B009752
M. Wt: 189.56 g/mol
InChI Key: DOIVDOOHZBARHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-nitro-1H-imidazole-2-carbonyl chloride is a chemical compound that is widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents such as dichloromethane and chloroform.

Mechanism Of Action

The mechanism of action of 1-Methyl-4-nitro-1H-imidazole-2-carbonyl chloride is not well understood. However, it is believed to act as an electrophilic reagent, reacting with nucleophiles such as amino acids and peptides. The compound is also known to form covalent bonds with proteins, which can lead to the inhibition of enzyme activity.

Biochemical And Physiological Effects

1-Methyl-4-nitro-1H-imidazole-2-carbonyl chloride has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes, including carbonic anhydrase and acetylcholinesterase. The compound has also been shown to have anti-inflammatory and anti-cancer properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1-Methyl-4-nitro-1H-imidazole-2-carbonyl chloride is its ease of synthesis. The compound can be synthesized in high yields using a simple and efficient method. It is also a versatile building block that can be used in the synthesis of a wide range of biologically active compounds.
However, there are also some limitations to the use of 1-Methyl-4-nitro-1H-imidazole-2-carbonyl chloride in lab experiments. The compound is highly reactive and can be difficult to handle. It also has a low solubility in water, which can limit its use in aqueous environments.

Future Directions

There are many future directions for research on 1-Methyl-4-nitro-1H-imidazole-2-carbonyl chloride. One area of interest is the development of new drugs based on the compound. Researchers are also interested in studying the mechanism of action of the compound in more detail, particularly its interactions with proteins and enzymes.
Another area of research is the development of new synthesis methods for 1-Methyl-4-nitro-1H-imidazole-2-carbonyl chloride. This could involve the use of alternative reagents or the optimization of existing methods to improve yields and reduce waste.
Overall, 1-Methyl-4-nitro-1H-imidazole-2-carbonyl chloride is a valuable chemical compound that has many applications in scientific research. Its versatility and ease of synthesis make it a popular choice for researchers in the field of medicinal chemistry and beyond.

Scientific Research Applications

1-Methyl-4-nitro-1H-imidazole-2-carbonyl chloride is widely used in scientific research, particularly in the field of medicinal chemistry. It is used as a building block in the synthesis of various biologically active compounds, including anti-cancer agents, anti-inflammatory agents, and anti-microbial agents. The compound is also used in the development of new drugs and in the study of enzyme inhibitors.

properties

CAS RN

109012-46-6

Product Name

1-Methyl-4-nitro-1H-imidazole-2-carbonyl chloride

Molecular Formula

C5H4ClN3O3

Molecular Weight

189.56 g/mol

IUPAC Name

1-methyl-4-nitroimidazole-2-carbonyl chloride

InChI

InChI=1S/C5H4ClN3O3/c1-8-2-3(9(11)12)7-5(8)4(6)10/h2H,1H3

InChI Key

DOIVDOOHZBARHF-UHFFFAOYSA-N

SMILES

CN1C=C(N=C1C(=O)Cl)[N+](=O)[O-]

Canonical SMILES

CN1C=C(N=C1C(=O)Cl)[N+](=O)[O-]

synonyms

1H-Imidazole-2-carbonylchloride,1-methyl-4-nitro-(9CI)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of 1-methyl-4-nitroimidazole-2-carboxylic acid (3.00 g, 17.5 mmol) in dry THF (30 mL) was slowly added oxalyl chloride (12 mL). The reaction mixture was heated to reflux under a drying tube for 45 minutes at which time the excess oxalyl chloride and THF were removed under reduced pressure and the acid chloride coevaporated twice with dry CH2Cl2 (20 mL each) yielding 1-methyl-4-nitroimidazole-2-carbonyl chloride as a yellow powder.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 1-methyl-4-nitroimidazole-2-carboxylic acid (2.0 g, 0.012 mol) in dry THF (20 mL) was slowly added oxalyl chloride (6 mL). The solution was heated to reflux for 45 minutes, and the solvent and excess oxalyl chloride were removed under reduced pressure to give 1-methyl-4-nitroimidazole-2-carbonyl chloride as a yellow powder which was coevaporated with dry CH2Cl2 (15 mL).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.